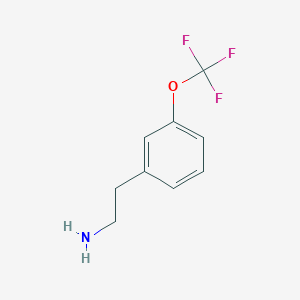

2-(3-(Trifluoromethoxy)phenyl)ethanamine

Description

2-(3-(Trifluoromethoxy)phenyl)ethanamine (CAS 467461-10-5) is a phenethylamine derivative with a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. Its molecular formula is C₉H₁₀F₃NO (molecular weight 205.18 g/mol), and it exhibits a boiling point of 210.6°C and a melting point of 81.2°C . The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and receptor-binding behavior. It has been investigated for its affinity to σ-receptors, particularly in studies involving neuropharmacological ligands .

Properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPVABPXMZJUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624477 | |

| Record name | 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467461-10-5 | |

| Record name | 2-[3-(Trifluoromethoxy)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethoxy)phenyl)ethanamine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-(Trifluoromethoxy)benzaldehyde.

Reductive Amination: The 3-(Trifluoromethoxy)benzaldehyde is subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

2-(3-(Trifluoromethoxy)phenyl)ethanamine serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

Case Study: Fenfluramine

Fenfluramine, a well-known drug that was used as an appetite suppressant, is synthesized using this compound as a precursor. This compound interacts with serotonin receptors to modulate neurotransmitter release, showcasing its relevance in treating conditions like obesity and epilepsy .

Material Science

Applications in Advanced Materials:

The compound is utilized in formulating advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for various industrial applications .

Table 1: Properties of this compound in Material Science

| Property | Description |

|---|---|

| Solubility | Slightly soluble in water |

| Chemical Stability | Stable under normal conditions |

| Environmental Resistance | Enhanced durability against degradation |

Agricultural Chemicals

Role in Agrochemical Development:

The compound plays a significant role in creating agrochemicals aimed at improving crop protection products. Its efficacy against pests and diseases is enhanced by its chemical structure, which allows for better interaction with biological targets in plants .

Case Study: Crop Protection Products

Research has demonstrated that formulations containing this compound exhibit improved effectiveness against common agricultural pests, leading to higher crop yields and reduced reliance on traditional pesticides .

Research in Biochemistry

Biochemical Interactions:

In biochemical research, this compound is employed to study receptor interactions and cellular mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for understanding drug action and developing new therapeutic strategies .

Table 2: Biochemical Applications of this compound

| Application | Description |

|---|---|

| Receptor Studies | Investigates binding affinities to various receptors |

| Enzyme Modulation | Aids in understanding biochemical pathways |

| Therapeutic Development | Potential for novel drug formulations |

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The trifluoromethoxy group’s position on the phenyl ring significantly impacts physicochemical and biological properties. Key positional isomers include:

Key Observations :

- The meta isomer (target compound) is commonly studied for σ-receptor binding due to optimal steric and electronic interactions .

- The para isomer (CAS 170015-99-3) shows high structural similarity (90%) but may exhibit distinct receptor affinity due to altered electronic distribution .

- The ortho isomer (CAS 137218-26-9) is less explored, likely due to steric hindrance from the proximal trifluoromethoxy and ethylamine groups .

Substituted Analogues

Replacing the trifluoromethoxy group with other substituents alters biological activity:

| Compound Name | CAS Number | Substituent | σ1 Ki (nM) | σ2 Ki (nM) |

|---|---|---|---|---|

| This compound | 467461-10-5 | -OCF₃ | 0.43–0.50 | 6.9–7.4 |

| N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) | N/A | -OCF₃ (with piperidine) | 0.50 | 7.4 |

| N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (30) | N/A | -OCF₃ (with piperidine) | 0.43 | 6.9 |

| 2-[3-(Trifluoromethyl)phenyl]ethanamine | 104223 | -CF₃ | N/A | N/A |

Key Observations :

- The trifluoromethoxy group (-OCF₃) confers higher σ-receptor affinity compared to trifluoromethyl (-CF₃), as seen in compounds 29 and 30 (Ki σ1 = 0.43–0.50 nM) .

Physicochemical Properties

| Property | This compound | 2-(4-(Trifluoromethoxy)phenyl)ethanamine | 2-[3-(Trifluoromethyl)phenyl]ethanamine |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 2.1 | 2.8 |

| Water Solubility (mg/mL) | 0.19 (25°C) | 0.18 (25°C) | 0.12 (25°C) |

| Vapor Pressure (mmHg at 25°C) | 0.19 | 0.18 | 0.22 |

Key Observations :

- The trifluoromethoxy group enhances solubility compared to trifluoromethyl due to increased polarity.

- Para-substituted isomers exhibit marginally lower solubility, likely due to reduced molecular symmetry .

Biological Activity

2-(3-(Trifluoromethoxy)phenyl)ethanamine, also known as a phenylethylamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. The trifluoromethoxy group is known to enhance the compound's lipophilicity and stability, which may influence its interactions with biological targets. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C9H10F3NO

- Molar Mass : Approximately 201.18 g/mol

- Structure : The presence of both trifluoromethyl and trifluoromethoxy groups contributes to its unique electronic properties.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act on sigma receptors, which are implicated in several neuropsychiatric disorders.

Target Receptors

- Sigma Receptors : These receptors are involved in modulating neurotransmitter systems and have been linked to conditions such as depression and anxiety. Compounds similar in structure have shown selective binding to sigma receptors, suggesting potential therapeutic applications.

Pharmacological Effects

Research indicates that derivatives of phenylethylamines can exhibit a range of pharmacological effects:

- Anticonvulsant Activity : Studies have shown that certain trifluoromethoxy-substituted phenylethylene diamines can significantly reduce cocaine-induced convulsions in animal models, indicating potential use in treating addiction or seizure disorders .

- Antidepressant Properties : Some compounds within this class have demonstrated antidepressant-like effects in preclinical models, potentially through modulation of serotonin and norepinephrine pathways.

In Vitro Studies

In vitro assays have revealed that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For example:

- Monoamine Oxidase (MAO) : Compounds with similar structures have shown competitive inhibition against MAO-B, an enzyme associated with the breakdown of dopamine, suggesting a mechanism for enhancing dopaminergic signaling .

Case Studies

- Study on Anticonvulsant Effects :

- Antidepressant-Like Activity :

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Anticonvulsant, Antidepressant | Trifluoromethoxy group enhances receptor binding |

| 4-Trifluoromethylphenethylamine | Moderate antidepressant | Lacks trifluoromethoxy group |

| 2-Trifluoroethylamine | Minimal activity | Smaller molecular size; no aromatic system |

Q & A

Basic Research Question

Q. Example NMR Data :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.12–7.40 | Multiplet |

| N-Methyl (3H) | 2.33 | Singlet |

How to resolve overlapping signals in NMR analysis of structurally similar derivatives?

Advanced Research Question

Overlapping signals in crowded regions (e.g., δ 2.50–2.80 ppm for alkyl chains) can be resolved using:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign signals unambiguously .

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .

- Deuterated Solvents : CDCl₃ or DMSO-d₆ enhances resolution for polar derivatives .

Case Study : For Compound 28, HSQC confirmed the assignment of δ 2.74 ppm to ethyl-pyrrolidinyl protons, distinguishing them from adjacent methylene groups .

What are the known biological targets or activities of this compound?

Basic Research Question

Derivatives exhibit high affinity for σ-receptors (Ki < 10 nM), making them candidates for neuropsychiatric drug development . Functional assays show potentiation of NMDA receptor signaling in in vitro neuronal models .

Q. Screening Protocol :

Radioligand binding assays (³H-DTG for σ-receptors).

Calcium imaging in HEK293 cells expressing NMDA receptors.

How to analyze contradictory data in receptor binding assays for derivatives?

Advanced Research Question

Contradictory binding data may arise from:

- Protonation States : Amines exist in charged (NH₃⁺) or neutral (NH₂) forms at physiological pH, altering receptor interactions. Adjust buffer pH (e.g., 7.4 vs. 6.8) to validate .

- Enantiomeric Purity : Chiral derivatives (e.g., R vs. S isomers) show divergent affinities. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .

- Membrane Permeability : Lipophilicity (logP) impacts cellular uptake. Calculate logP via HPLC retention times or software (e.g., ChemAxon) .

Advanced Research Question

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (H315, H318 hazards) .

- Waste Disposal : Segregate halogenated waste (e.g., DCM, fluorinated byproducts) for incineration to avoid environmental release .

- Inhalation Risks : Perform reactions in fume hoods with airflow >0.5 m/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.